Crystal Structure and ¹H NMR Spectroscopy of 2-Bromo-5-methoxy-3-methylpyrazine: A Comprehensive Technical Guide
Crystal Structure and ¹H NMR Spectroscopy of 2-Bromo-5-methoxy-3-methylpyrazine: A Comprehensive Technical Guide
Executive Overview
2-Bromo-5-methoxy-3-methylpyrazine (CAS: 1393562-33-8) is a highly functionalized N-heterocyclic building block extensively utilized in fragment-based drug discovery and the synthesis of complex pharmaceutical intermediates. The pyrazine core, characterized by its two para-oriented nitrogen atoms, acts as a rigid, electron-deficient scaffold capable of participating in highly directional intermolecular interactions, including hydrogen and halogen bonding[1].
As a Senior Application Scientist, I have structured this guide to provide a deep mechanistic understanding of the compound's analytical profile. Rather than merely listing data, this whitepaper elucidates the causality behind its ¹H NMR chemical shifts and crystallographic packing behaviors, providing self-validating experimental protocols for researchers isolating or characterizing this molecule.
¹H NMR Spectroscopic Dynamics
Theoretical Framework and Chemical Shift Causality
The ¹H NMR spectrum of 2-bromo-5-methoxy-3-methylpyrazine is defined by the electronic push-pull dynamics of its substituents on the pyrazine ring.
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The Pyrazine Core: Inherently electron-withdrawing, pyrazine typically deshields attached protons, pushing them downfield (~8.5 ppm)[2].
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C-5 Methoxy Group (-OCH₃): This group acts as a strong electron-donating group (EDG) via resonance (+R effect). The oxygen lone pairs delocalize into the pyrazine π-system, significantly shielding the adjacent C-6 proton and shifting it upfield.
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C-2 Bromo Group (-Br): Exerts an inductive electron-withdrawing effect (-I), subtly deshielding the ring but also providing a heavy-atom effect.
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C-3 Methyl Group (-CH₃): Provides weak inductive donation (+I), stabilizing the electron-deficient ring.
Because the molecule is fully substituted at positions 2, 3, and 5, the spectrum is remarkably clean, consisting of three distinct singlets.
Quantitative Data: Expected ¹H NMR Parameters
The following table summarizes the expected quantitative data for the compound in a non-polar, non-exchanging solvent.
| Proton Environment | Position | Multiplicity | Integration | Expected Shift (ppm) | Causality / Rationale |
| Aromatic C-H | C-6 | Singlet (s) | 1H | 7.90 - 8.10 | Shielded by the +R effect of the ortho-methoxy group. |
| Methoxy -OCH₃ | C-5 | Singlet (s) | 3H | 3.90 - 4.05 | Deshielded by the electronegative oxygen atom. |
| Methyl -CH₃ | C-3 | Singlet (s) | 3H | 2.50 - 2.65 | Attached directly to the electron-deficient heteroaromatic ring. |
Self-Validating Protocol: High-Resolution ¹H NMR Acquisition
To ensure spectral integrity and accurate integration, the following methodology must be adhered to:
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Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Causality: CDCl₃ lacks exchangeable protons and provides excellent solubility for halogenated pyrazines, preventing line broadening caused by aggregation.
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Locking and Shimming: Insert the NMR tube into a 400 MHz or 600 MHz spectrometer. Establish a stable deuterium lock. Perform gradient Z-shimming. Validation: The lock signal must remain flat, and the residual CHCl₃ peak must appear as a sharp, symmetrical singlet at exactly 7.26 ppm with a linewidth at half-height (FWHM) of <1.0 Hz.
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Acquisition Parameters: Set the relaxation delay (d1) to 2.0 seconds and acquire 16 scans (ns=16). Causality: A 2.0s delay ensures complete longitudinal relaxation (T1) of the methyl and methoxy protons, guaranteeing that the 1:3:3 integration ratio is quantitatively accurate.
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Processing: Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transform (FT). Perform manual phase and baseline correction.
Fig 1: Step-by-step workflow for high-resolution 1H NMR acquisition and processing.
Crystallographic Architecture and X-Ray Diffraction
Supramolecular Interactions and Halogen Bonding
In the solid state, pyrazine derivatives are governed by highly directional non-covalent interactions. The presence of a bromine atom at C-2 makes this molecule an excellent candidate for halogen bonding (C–Br···N)[3]. The electron-deficient region (σ-hole) on the bromine atom interacts favorably with the lone pairs of the pyrazine nitrogen atoms (N-1 or N-4) of adjacent molecules[1]. Additionally, weak C–H···O hydrogen bonds between the methyl/aromatic protons and the methoxy oxygen dictate the secondary packing motifs, typically resulting in a monoclinic or triclinic crystal system.
Quantitative Data: Predicted Crystallographic Parameters
| Parameter | Expected Value / Range | Structural Significance |
| Crystal System | Monoclinic | Typical for asymmetric, planar N-heterocycles. |
| Space Group | P2₁/c | Allows for efficient close-packing and inversion symmetry. |
| Temperature | 100(2) K | Suppresses thermal motion of the -OCH₃ and -CH₃ rotors. |
| Primary Interaction | C–Br···N | Drives 1D chain formation in the crystal lattice. |
Self-Validating Protocol: Crystal Growth and SCXRD
To obtain diffraction-quality single crystals and resolve the structure, execute the following protocol:
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Crystal Growth (Slow Evaporation): Dissolve 20 mg of the compound in 1 mL of Dichloromethane (DCM) in a pristine glass vial. Carefully layer 2 mL of Hexane over the DCM. Cap loosely to allow slow evaporation. Causality: DCM is a strong solvent, while hexane is an antisolvent. As the DCM evaporates preferentially, the solution reaches supersaturation slowly, promoting ordered nucleation over amorphous precipitation.
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Crystal Mounting: Select a pristine, block-shaped crystal under a polarized light microscope. Mount it on a cryoloop using Paratone-N oil. Validation: The crystal must extinguish light uniformly when rotated under cross-polarizers, confirming it is a single crystal and not a twinned aggregate.
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Data Collection (SCXRD): Transfer the loop to the diffractometer equipped with a cold stream set to 100 K. Use Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. Causality: Collecting data at 100 K minimizes the Debye-Waller factors (thermal ellipsoids) of the atoms, drastically improving the resolution of the electron density map and preventing radiation damage to the organic crystal[2].
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Structure Solution and Refinement: Solve the structure using intrinsic phasing. Refine the structure using full-matrix least-squares on F². Validation: A successful structural model is validated by an R₁ factor of < 5%, a Goodness-of-Fit (GooF) near 1.0, and a flat residual electron density map lacking unexplained peaks near the heavy bromine atom.
Fig 2: Standard workflow for single-crystal X-ray diffraction (SCXRD) and structural refinement.
References
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National Center for Biotechnology Information. "Shape-Matching and Halogen Bonding in Chiral Pyrazine-Allene Hosts: Confining an Unstable Guest Conformation". PMC. Available at: [Link]
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American Chemical Society. "New Conformations and Binding Modes in Halogen-Bonded and Ionic Complexes of 2,3,5,6-Tetra(2'-pyridyl)pyrazine". Crystal Growth & Design. Available at: [Link]
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National Center for Biotechnology Information. "Pyrazine | C4H4N2 | CID 9261". PubChem Database. Available at:[Link]
